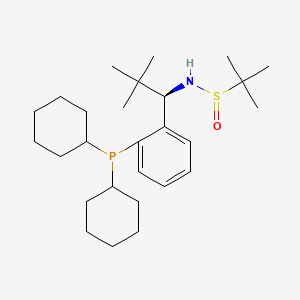
(R)-N-((R)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of phosphanyl and sulfinamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the phosphanyl group and the introduction of the sulfinamide moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of recyclable catalysts can be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The phosphanyl group can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group can yield sulfonamides, while reduction of the phosphanyl group can produce phosphines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide is used as a ligand in asymmetric catalysis. Its unique structure allows it to facilitate enantioselective reactions, making it valuable in the synthesis of chiral compounds.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in probing the active sites of metalloenzymes.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the sulfinamide group suggests possible applications in the development of sulfa drugs, which are known for their antibacterial activity.
Industry
In the industrial sector, ®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide can be used in the production of fine chemicals and pharmaceuticals. Its role as a catalyst in asymmetric synthesis is particularly valuable for the production of enantiomerically pure compounds.
Wirkmechanismus
The mechanism of action of ®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide involves its ability to coordinate with metal ions and facilitate catalytic reactions. The phosphanyl group acts as a ligand, binding to metal centers and stabilizing reactive intermediates. The sulfinamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and selectivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-N-(®-1-(2-(Diphenylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide
- ®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide
Uniqueness
Compared to similar compounds, ®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide is unique due to the presence of the dicyclohexylphosphanyl group. This bulky substituent can enhance the steric hindrance around the metal center, leading to higher selectivity in catalytic reactions. Additionally, the combination of phosphanyl and sulfinamide groups provides a versatile platform for various chemical transformations.
Eigenschaften
Molekularformel |
C27H46NOPS |
|---|---|
Molekulargewicht |
463.7 g/mol |
IUPAC-Name |
N-[(1R)-1-(2-dicyclohexylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C27H46NOPS/c1-26(2,3)25(28-31(29)27(4,5)6)23-19-13-14-20-24(23)30(21-15-9-7-10-16-21)22-17-11-8-12-18-22/h13-14,19-22,25,28H,7-12,15-18H2,1-6H3/t25-,31?/m0/s1 |
InChI-Schlüssel |
DLEBILSCHWXPBN-ZGAORZAOSA-N |
Isomerische SMILES |
CC(C)(C)[C@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)NS(=O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)NS(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Amino-3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13657241.png)
![6-Butoxy-2-chlorobenzo[d]thiazole](/img/structure/B13657243.png)
![Tert-butyl 3-[[3-amino-5-(3-fluorophenyl)thiophene-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B13657247.png)
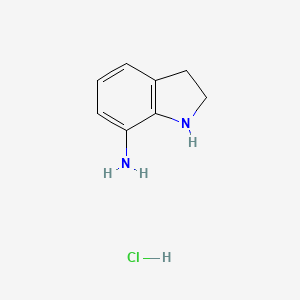
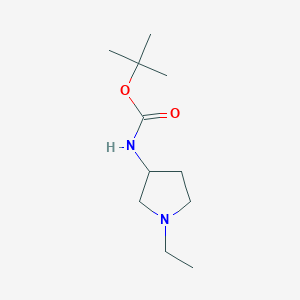
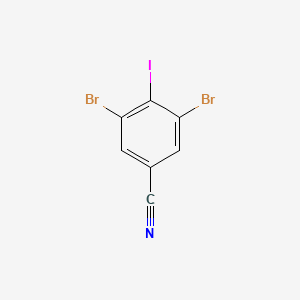
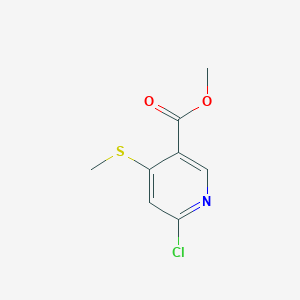
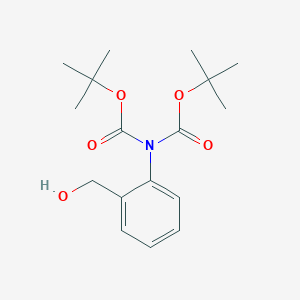
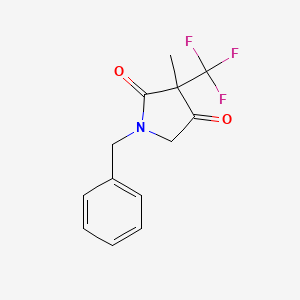
![7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13657290.png)
![2-methyl-1H-imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B13657294.png)
